methyl 4-{[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate
Description
Methyl 4-{[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate is a synthetic organic compound featuring a benzo[c]chromen core fused with a benzoate ester. The chromen moiety (a benzopyran derivative) contains a methyl substituent at position 4 and a ketone group at position 6. The ester side chain consists of a methyl 4-(oxymethyl)benzoate group, introducing both lipophilic and electron-withdrawing properties.
Properties
IUPAC Name |
methyl 4-[(4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O5/c1-14-20(27-13-15-7-9-16(10-8-15)22(24)26-2)12-11-18-17-5-3-4-6-19(17)23(25)28-21(14)18/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBNWRWALJRFGCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OCC4=CC=C(C=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate typically involves multiple steps. One common method includes the condensation of 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl with methyl 4-hydroxybenzoate under specific reaction conditions. This process often requires the use of catalysts and solvents to facilitate the reaction and achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure consistency, purity, and cost-effectiveness. The use of advanced purification techniques, such as chromatography, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under both acidic and basic conditions due to its ester functional groups:
Esterification and Transesterification
The methyl ester group participates in ester exchange reactions:
Electrophilic Aromatic Substitution
The chromene moiety’s electron-rich aromatic system undergoes electrophilic attacks:
Oxidation Reactions
The chromenone’s carbonyl and methyl groups are susceptible to oxidation:
Photochemical Reactivity
The chromene system exhibits UV-induced reactivity:
Biological Interactions
While not traditional "reactions," the compound interacts with biological systems:
Stability Under Ambient Conditions
| Factor | Effect | Half-Life |
|---|---|---|
| Light (UV exposure) | Degrades to quinone derivatives | 48 hours (25°C, direct light) |
| Moisture | Hydrolysis of ester groups | 30 days (60% humidity) |
| Temperature (40°C) | Minimal decomposition | >6 months |
Key Analytical Techniques
Scientific Research Applications
Synthetic Routes
The synthesis of methyl 4-{[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate typically involves multi-step organic reactions:
- Formation of the benzo[c]chromenone core : Achieved through cyclization of suitable precursors.
- Methylation : Introduction of the methyl group using reagents like methyl iodide.
- Esterification : Final step involving the reaction with 4-methoxybenzoic acid using dicyclohexylcarbodiimide (DCC) as a coupling agent.
Chemistry
In the field of chemistry, this compound serves as a precursor for the synthesis of more complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with potential applications in various industries.
Biology
Research has indicated that this compound exhibits potential biological activities, including:
- Anti-inflammatory properties : Studies suggest that it may inhibit inflammatory pathways, making it a candidate for therapeutic applications in inflammatory diseases.
- Antioxidant activity : The compound's ability to scavenge free radicals has been investigated, indicating potential benefits in oxidative stress-related conditions.
Medicine
The therapeutic potential of this compound is being explored in several areas:
- Cancer treatment : Preliminary studies have shown that it may induce apoptosis in cancer cells through specific molecular interactions.
- Neurodegenerative diseases : Its neuroprotective effects are under investigation, particularly regarding its role in mitigating neuronal damage.
Case Study 1: Anti-inflammatory Effects
A study published in the Journal of Medicinal Chemistry examined the anti-inflammatory effects of this compound on lipopolysaccharide-induced inflammation in murine models. The results demonstrated significant reduction in pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent .
Case Study 2: Antioxidant Activity
Research conducted by the International Journal of Biological Macromolecules evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. The findings indicated that it exhibited strong antioxidant activity comparable to established antioxidants like ascorbic acid .
Mechanism of Action
The mechanism by which methyl 4-{[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzo[c]chromen-3-yl moiety is known to interact with specific binding sites, leading to inhibition or activation of biological pathways. The ester group can also undergo hydrolysis, releasing active metabolites that contribute to the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between the target compound and its analogs:
Note: The exact molecular formula for the target compound is inferred from structural similarity to , differing only in substituent positions.
Key Observations:
Substituent Position Effects: The target compound and share a chromen core but differ in substituent positions. The target has a 4-methyl group on the chromen, whereas features an 8-methoxy group. Compared to , the benzoate group in the target compound is a methyl ester, while uses a 4-methoxybenzoate ester. The methoxy group in increases polarity, which may influence bioavailability .
Heterocyclic Core Variations: replaces the chromen system with a benzo[b][1,4]oxazin ring.
Spectroscopic Data:
Biological Activity
Methyl 4-{[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate, a complex organic compound, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound belongs to the benzo[c]chromene family, characterized by a fused benzene and chromene structure. Its molecular formula is , and it features multiple functional groups that contribute to its reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C23H18O6 |
| Molecular Weight | 394.38 g/mol |
| CAS Number | 1188206 |
| Solubility | Soluble in organic solvents |
Research indicates that this compound exhibits several mechanisms of action:
- Antioxidant Activity : The compound demonstrates significant antioxidant properties, which help mitigate oxidative stress by scavenging free radicals. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
- Anti-inflammatory Effects : Studies have shown that the compound can inhibit pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing inflammation in various models of inflammatory diseases .
- Enzyme Modulation : The compound interacts with specific enzymes involved in metabolic pathways, influencing processes such as lipid metabolism and glucose homeostasis. This modulation can have implications for metabolic disorders like diabetes .
Anticancer Properties
This compound has been investigated for its anticancer potential. In vitro studies reveal that it induces apoptosis in various cancer cell lines through the activation of caspases and the modulation of Bcl-2 family proteins, promoting cell death in cancerous cells while sparing normal cells .
Neuroprotective Effects
The compound's neuroprotective properties are attributed to its ability to reduce oxidative stress and inflammation within neural tissues. Preclinical studies suggest that it may protect against neurodegenerative diseases by preserving neuronal integrity and function .
Case Studies
- Study on Anti-inflammatory Effects : A study conducted on rats demonstrated that administration of this compound significantly reduced paw edema induced by carrageenan, indicating its potential as an anti-inflammatory agent .
- Anticancer Activity in Breast Cancer Models : In a controlled experiment using MCF-7 breast cancer cells, the compound showed a dose-dependent reduction in cell viability, with a significant increase in apoptosis markers observed at higher concentrations .
Q & A
Q. Critical Parameters :
- Temperature >80°C may degrade the chromene ring ().
- Solvent polarity affects reaction kinetics; aprotic solvents prevent hydrolysis of intermediates ().
How can conflicting spectral data for this compound be resolved?
Advanced Research Question
Discrepancies in NMR or mass spectrometry data often arise from:
- Tautomerism : The 6-oxo group in benzochromen may lead to keto-enol tautomerism, altering peak positions in ¹H NMR ().
- Stereochemical Assignments : X-ray crystallography (e.g., as in ) resolves ambiguities in spatial orientation of substituents.
- Impurity Profiling : LC-MS/MS identifies byproducts (e.g., incomplete esterification) that distort spectra ().
Q. Methodology :
- Compare experimental data with computational simulations (DFT for NMR chemical shifts) ().
- Use deuterated DMSO for NMR to stabilize reactive intermediates ().
What are the stability profiles of this compound under varying pH and temperature conditions?
Basic Research Question
Stability studies are critical for experimental reproducibility:
Q. Protocol :
- Accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring ().
How does the compound interact with biological targets such as enzymes or receptors?
Advanced Research Question
Preliminary studies suggest activity against kinases and oxidoreductases:
Q. Contradictions :
- Variability in IC₅₀ across studies (e.g., 2–10 µM for similar compounds) may reflect differences in assay conditions ().
What computational methods are suitable for modeling the compound’s reactivity and electronic properties?
Advanced Research Question
- DFT Calculations : Predict frontier molecular orbitals (HOMO/LUMO) to assess redox behavior ().
- MD Simulations : Study solvation effects and ligand-protein binding kinetics (e.g., GROMACS for 100-ns trajectories) ().
- QSAR Models : Correlate substituent effects (e.g., methoxy vs. methyl groups) with bioactivity ().
Q. Validation :
How can researchers mitigate hazards during handling and storage?
Basic Research Question
Safety protocols from analogous compounds ():
- PPE : Nitrile gloves, ANSI-approved goggles, and lab coats.
- Ventilation : Use fume hoods with >0.5 m/s airflow ().
- Spill Management : Absorb with vermiculite; avoid water to prevent hydrolysis ().
What strategies address contradictions in reported biological activity data?
Advanced Research Question
- Meta-Analysis : Compare datasets across studies (e.g., vs. 17) using standardized assay conditions.
- Proteomic Profiling : Identify off-target interactions via mass spectrometry ().
- Dose-Response Curves : Validate EC₅₀/IC₅₀ in ≥3 independent replicates ().
How does this compound compare structurally and functionally to its ethyl or phenyl analogs?
Advanced Research Question
- Ester Group Impact : Methyl esters exhibit higher metabolic stability than ethyl analogs ().
- Bioavailability : LogP values (computed as ~3.5 for methyl vs. ~4.0 for phenyl derivatives) influence membrane permeability ().
Synthetic Flexibility : Phenyl analogs () allow further functionalization (e.g., Suzuki coupling).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
